molecular formula C12H8ClN3O6S B11024437 N-(4-chloro-3-nitrophenyl)-4-nitrobenzenesulfonamide

N-(4-chloro-3-nitrophenyl)-4-nitrobenzenesulfonamide

Cat. No.: B11024437
M. Wt: 357.73 g/mol
InChI Key: HYGDUFXRXPBFCD-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-4-nitrobenzenesulfonamide is an organic compound characterized by the presence of both nitro and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-chloro-3-nitroaniline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-4-nitrobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the nitro groups can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H8ClN3O6S

Molecular Weight

357.73 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C12H8ClN3O6S/c13-11-6-1-8(7-12(11)16(19)20)14-23(21,22)10-4-2-9(3-5-10)15(17)18/h1-7,14H

InChI Key

HYGDUFXRXPBFCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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